4-[({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid
Description
Properties
IUPAC Name |
4-[[[2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-29-17-4-2-3-16(11-17)18-9-10-20(26)24(23-18)13-19(25)22-12-14-5-7-15(8-6-14)21(27)28/h2-11H,12-13H2,1H3,(H,22,25)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITRKIDKBMNJQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Pyridazinone Core: This step involves the cyclization of a hydrazine derivative with a diketone to form the pyridazinone ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction.
Acetylation: The acetyl group is added using acetic anhydride in the presence of a base.
Amidation: The final step involves the coupling of the acetylated pyridazinone with benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the pyridazinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 4-[({[3-(3-hydroxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid.
Reduction: 4-[({[3-(3-methoxyphenyl)-6-hydroxypyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with the receptor’s binding site. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects.
Comparison with Similar Compounds
Target Compound
- Anti-inflammatory activity : The benzoic acid group may enhance binding to cyclooxygenase (COX) enzymes via ionic interactions.
Similar Compounds
4-({[3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid Exhibits antitumor activity (IC₅₀ = 12 µM against HeLa cells) due to the aliphatic carboxylic acid’s improved cellular uptake .
N-(4-Methoxybenzyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
- Acts as a phosphodiesterase 4 (PDE4) inhibitor (Ki = 0.8 µM), useful in treating inflammatory diseases like asthma .
4-({[3-(4-Fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide Inhibits cathepsin K (IC₅₀ = 5 nM), making it a candidate for osteoporosis therapy .
Structure-Activity Relationship (SAR)
Biological Activity
4-[({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid is a complex organic compound characterized by its unique structural features, including a pyridazinone core and a methoxyphenyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The methoxyphenyl group enhances hydrophobic interactions with proteins, while the pyridazinone core can form hydrogen bonds with amino acid residues, modulating enzyme and receptor activities. This interaction profile suggests potential applications in enzyme inhibition and receptor modulation.
Biological Activities
Research has indicated various biological activities associated with this compound, including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which may be relevant in treating diseases where enzyme activity is dysregulated.
- Neuroprotective Effects : Similar compounds have been studied for neuroprotective properties, suggesting that this compound could also exhibit similar effects.
- Anticancer Properties : Preliminary studies indicate that derivatives of pyridazinone compounds may possess anticancer activity, warranting further investigation into this compound's efficacy against cancer cell lines.
Case Studies and Research Findings
Data Table: Biological Activity Overview
Q & A
Q. What are the recommended synthetic routes for 4-[...]benzoic acid, and how can purity be optimized?
The synthesis typically involves multi-step routes, including:
- Coupling reactions : Reacting pyridazinone intermediates with acetylated amines under reflux conditions (e.g., using DMF as a solvent to enhance efficiency) .
- Purification : Employ recrystallization or column chromatography to isolate the final product. For purity validation, use TLC (with hexane/EtOH systems) and HPLC (C18 columns, UV detection at 254 nm) .
- Yield optimization : Adjust reaction time (e.g., 12–24 hours) and catalyst load (e.g., 1–5 mol% Pd for cross-coupling steps) to minimize side products .
Q. Which analytical techniques are critical for structural characterization?
- NMR spectroscopy : Use ¹H and ¹³C NMR to confirm the pyridazinone core (δ 6.5–8.5 ppm for aromatic protons) and benzoic acid moiety (δ 12–13 ppm for -COOH) .
- IR spectroscopy : Identify carbonyl stretches (1650–1750 cm⁻¹ for pyridazinone and ester groups) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
Q. How can solubility challenges be addressed during in vitro assays?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- pH adjustment : Dissolve the compound in buffered solutions (pH 7.4) to deprotonate the benzoic acid group, improving solubility .
Advanced Research Questions
Q. How can reaction mechanisms for key transformations (e.g., pyridazinone ring formation) be elucidated?
- Kinetic studies : Monitor intermediate formation via in situ NMR or LC-MS to identify rate-limiting steps .
- Isotopic labeling : Use ¹⁵N-labeled reagents to track nitrogen incorporation into the pyridazinone ring .
- Computational modeling : Perform DFT calculations to map energy profiles for cyclization steps .
Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. no activity)?
- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration for kinase assays) .
- Metabolite screening : Use LC-MS to rule out off-target effects from degradation products .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 3-methoxyphenyl with 4-fluorophenyl) to assess structure-activity relationships (SAR) .
Q. How do substituents (e.g., methoxy groups) influence electronic properties and reactivity?
- Electrochemical analysis : Perform cyclic voltammetry to measure redox potentials of the pyridazinone ring .
- Hammett studies : Correlate substituent σ values with reaction rates (e.g., nucleophilic acyl substitution) to quantify electronic effects .
- X-ray crystallography : Resolve crystal structures to analyze bond lengths and charge distribution .
Q. What methodologies identify degradation pathways under physiological conditions?
- Forced degradation studies : Expose the compound to heat, light, or hydrolytic conditions (pH 1–13) and monitor degradation via HPLC .
- Stability-indicating assays : Develop validated LC-MS/MS methods to quantify intact compound and degradation products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
